![molecular formula C19H24N4O3 B3073567 1-(2-(环己基氨基)-2-氧代乙基)-3-环丙基-6-甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸 CAS No. 1018052-92-0](/img/structure/B3073567.png)

1-(2-(环己基氨基)-2-氧代乙基)-3-环丙基-6-甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸

描述

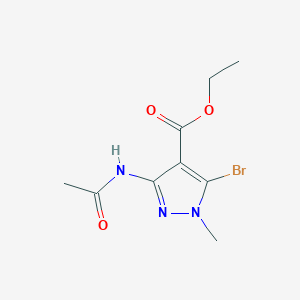

1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (let’s call it Compound X ) is a novel chemical compound with potential immunomodulatory properties. It belongs to the pyrazolo[3,4-b]pyridine class and has been investigated for its effects on immune responses and inflammatory pathways .

Synthesis Analysis

The synthesis of Compound X involves chemical modifications of a parent compound (possibly 1 H-pyrrolo[2,3-b]pyridine) to enhance its activity. Specifically, the introduction of a carbamoyl group at the C5-position and substitution of a cyclohexylamino group at the C4-position led to increased inhibitory activity against Janus Kinase 3 (JAK3), a crucial enzyme involved in immune regulation .

Molecular Structure Analysis

The molecular structure of Compound X comprises a pyrazolo[3,4-b]pyridine core with a cyclopropyl group, a methyl group, and a carboxylic acid moiety. The cyclohexylamino substituent likely plays a critical role in its biological activity. Further details on the exact arrangement of atoms and bond angles can be found in the relevant literature .

Physical And Chemical Properties Analysis

科学研究应用

化学合成及表征

化合物 1-(2-(环己基氨基)-2-氧代乙基)-3-环丙基-6-甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸由于其复杂的结构,可能参与合成各种有机金属配合物和其他有机化合物。例如,相关的吡唑并[3,4-b]吡啶已被合成并表征,用作潜在的细胞周期蛋白依赖性激酶 (Cdk) 抑制剂,并显示出有前景的抗癌特性 (Stepanenko 等,2011)。此类化合物通常使用核磁共振 (NMR) 光谱、质谱和 X 射线晶体学等技术表征,以阐明其结构和潜在的生物活性。

生物活性及药物化学

与 1-(2-(环己基氨基)-2-氧代乙基)-3-环丙基-6-甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸在结构上相关的化合物因其生物活性而受到探索。例如,新的 4-(苯氨基) - 和 4-[(甲基吡啶-2-基)氨基]-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸衍生物已证明对包括单纯疱疹病毒 1 型 (HSV-1)、马亚罗病毒 (MAY) 和水泡性口炎病毒 (VSV) 在内的各种病毒具有抑制作用,展示了它们的抗病毒潜力 (Bernardino 等,2007)。

材料科学及组合化学

1-(2-(环己基氨基)-2-氧代乙基)-3-环丙基-6-甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸等化合物的结构框架为通过组合化学技术开发新材料提供了基础。例如,通过高效的三组分缩合反应合成 3-(环己基氨基)-2-芳基咪唑并[1,2-a]吡啶-8-羧酸在创建具有药用和生物科学潜在应用的新化合物方面具有意义 (Marandi,2018)。

高级合成方法

对相关吡唑并[3,4-b]吡啶的研究包括开发提高化学反应效率和选择性的高级合成方法。超声促进区域选择性合成等技术已被用于获得稠合的多环 4-芳基-3-甲基-4,7-二氢-1H-吡唑并[3,4-b]吡啶,展示了合成策略在创建复杂分子中的多功能性和适应性 (Nikpassand 等,2010)。

作用机制

Target of Action

The primary target of this compound is the peroxisome proliferator-activated receptor α (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . It is mainly expressed in the liver, as well as in the heart, muscle, and kidney, where fatty acid oxidation is promoted .

Mode of Action

The compound acts as a small-molecule agonist of PPARα . The ligand-binding domain (LBD) of PPARα forms a complex with the compound . The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation . The phenyl side chain of the compounds occupies a small cavity between ile272 and ile354, which is rarely accessed by other pparα agonists . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of other PPARα agonists to improve activity .

Biochemical Pathways

The activation of PPARα results in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . Therefore, PPARα has been recognized as a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis . Furthermore, recent studies demonstrated that PPARα agonists are drug candidates for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) development .

Result of Action

The activation of PPARα by the compound can lead to various molecular and cellular effects. These include a reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . These effects can contribute to the treatment of conditions such as metabolic syndrome, type 2 diabetes, and coronary atherosclerosis .

属性

IUPAC Name |

1-[2-(cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-11-9-14(19(25)26)16-17(12-7-8-12)22-23(18(16)20-11)10-15(24)21-13-5-3-2-4-6-13/h9,12-13H,2-8,10H2,1H3,(H,21,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAHXKPHTCNECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CCCCC3)C4CC4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001112246 | |

| Record name | 1-[2-(Cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1018052-92-0 | |

| Record name | 1-[2-(Cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018052-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073495.png)

![[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B3073503.png)

![3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073510.png)

![2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid](/img/structure/B3073536.png)

![2-(1-(2,2-Difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid](/img/structure/B3073547.png)

![3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073558.png)

![7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3073566.png)

![6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073569.png)

![3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3073570.png)

![3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073578.png)

![3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073586.png)

![7-(Difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3073588.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3073590.png)